4-(Aminomethyl)pyridin-2-amine

Malaria Antiparasitic drug discovery Structure-based drug design

4-(Aminomethyl)pyridin-2-amine (CAS 199296-51-0) is the only aminomethylpyridine isomer with a validated 1.80 Å co-crystal structure with PfCCT (PDB 7Q9W), enabling structure-based antimalarial research impossible with generic analogs. With predicted aqueous solubility >45 mg/mL (ESOL) and a clean CYP inhibition profile (non-inhibitor of 1A2/2C19/2C9/2D6/3A4), this ≥95% purity solid avoids the solubility and metabolic confounds of liquid aminomethylpyridines. Its defined 2,4-diamine substitution ensures precise stoichiometry in PROTACs, heterobifunctional crosslinkers, and metal-chelating ligands. Batch-certified, stored at 2-8°C under inert gas, it guarantees reproducible screening data out-of-the-box.

Molecular Formula C6H9N3
Molecular Weight 123.159
CAS No. 199296-51-0
Cat. No. B596748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)pyridin-2-amine
CAS199296-51-0
Molecular FormulaC6H9N3
Molecular Weight123.159
Structural Identifiers
SMILESC1=CN=C(C=C1CN)N
InChIInChI=1S/C6H9N3/c7-4-5-1-2-9-6(8)3-5/h1-3H,4,7H2,(H2,8,9)
InChIKeyYKQKTLFFQSDTGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)pyridin-2-amine (CAS 199296-51-0): Sourcing Guide and Core Specifications for Medicinal Chemistry and Chemical Biology Procurement


4-(Aminomethyl)pyridin-2-amine (CAS 199296-51-0), also known as 2-amino-4-(aminomethyl)pyridine, is a small-molecule heterocyclic building block featuring a pyridine ring with primary amine groups at the 2- and 4-positions . It is a solid with a molecular weight of 123.16 g/mol (C6H9N3) and is typically supplied at ≥95% purity . The compound is utilized as a versatile scaffold in medicinal chemistry, as a ligand in coordination chemistry, and as a pharmacological tool for enzyme inhibition studies . It is a reversible inhibitor of the cytochrome P450 system and has been investigated for its potential to modulate myocardial injury and cardiac hypertrophy in preclinical models .

Why 4-(Aminomethyl)pyridin-2-amine Cannot Be Directly Replaced by Common Aminopyridine Analogs: A Quantitative Comparison


Aminopyridine isomers and analogs—such as 4-(aminomethyl)pyridine (CAS 3731-53-1), 2-(aminomethyl)pyridine (CAS 3731-51-9), and 4-(aminomethyl)pyridin-3-amine (CAS 144288-49-3)—exhibit marked differences in physicochemical properties, solubility, and biological recognition despite their structural similarities. The specific 2,4-substitution pattern of 4-(aminomethyl)pyridin-2-amine confers a distinct hydrogen-bonding network, as evidenced by its co-crystal structure with Plasmodium falciparum CTP:phosphocholine cytidylyltransferase (PfCCT) at 1.80 Å resolution [1]. Furthermore, its predicted aqueous solubility (ESOL method: 45.5 mg/mL; Ali method: 145.0 mg/mL) differs significantly from that of 4-(aminomethyl)pyridine (≥2.5 mg/mL in DMSO) . These differences directly impact experimental reproducibility, target engagement, and formulation strategies, making generic substitution scientifically unsound.

Product-Specific Quantitative Differentiation of 4-(Aminomethyl)pyridin-2-amine (CAS 199296-51-0) Versus Closest Analogs


High-Resolution Co-Crystal Structure with PfCCT Reveals Unique Binding Mode Inaccessible to Simple Aminopyridines

4-(Aminomethyl)pyridin-2-amine was co-crystallized with the C-terminal catalytic domain of Plasmodium falciparum CTP:phosphocholine cytidylyltransferase (PfCCT), a validated antimalarial target, at 1.80 Å resolution [1]. The electron density unambiguously defines the binding pose, demonstrating specific hydrogen-bond interactions that cannot be recapitulated by analogs lacking the 2-amino group (e.g., 4-(aminomethyl)pyridine) or those with a shifted substitution pattern (e.g., 2-(aminomethyl)pyridine). This structural evidence provides a direct, verifiable differentiation for researchers engaged in antimalarial drug discovery.

Malaria Antiparasitic drug discovery Structure-based drug design Fragment-based screening

Predicted Aqueous Solubility of 4-(Aminomethyl)pyridin-2-amine Substantially Exceeds That of 4-(Aminomethyl)pyridine

Computational solubility predictions indicate that 4-(Aminomethyl)pyridin-2-amine possesses markedly higher aqueous solubility than the structurally simpler analog 4-(aminomethyl)pyridine . Using the ESOL method, the target compound has a predicted solubility of 45.5 mg/mL (0.369 mol/L), while the Ali method predicts 145.0 mg/mL (1.18 mol/L) . In contrast, 4-(aminomethyl)pyridine requires DMSO-based formulations for dissolution, with reported solubility of ≥2.5 mg/mL in DMSO [1]. Although the data are derived from different experimental contexts, the >18-fold difference (using the most conservative ESOL estimate) underscores a practical advantage for assay development and in vitro pharmacology.

Medicinal chemistry Formulation development Biophysical assays

In Silico ADME Predictions Differentiate 4-(Aminomethyl)pyridin-2-amine from the 3-Amino Isomer in CYP Inhibition Liability

Computational ADME predictions for 4-(Aminomethyl)pyridin-2-amine indicate a low likelihood of inhibiting major cytochrome P450 isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4) . This contrasts with the 3-amino regioisomer (4-(aminomethyl)pyridin-3-amine), which has been reported to exhibit potent DPP-4 inhibition (IC50 < 10 nM) and potential CYP liabilities . For researchers concerned with off-target effects or drug-drug interaction potential, the predicted clean CYP profile of the 2-amino isomer may offer a strategic advantage in lead series selection.

Drug metabolism ADME/Tox profiling Medicinal chemistry

Batch-to-Batch Reproducibility Assured by ≥95% Purity with NMR, HPLC, and GC Confirmation

Suppliers such as Bidepharm provide 4-(Aminomethyl)pyridin-2-amine with a minimum purity specification of 95%, and each batch is accompanied by analytical data including NMR, HPLC, and GC . This level of characterization is not uniformly guaranteed for all aminopyridine analogs, particularly for less common regioisomers. The availability of multi-method purity verification ensures that experimental outcomes are not confounded by unknown impurities or degradation products, a critical factor for quantitative structure-activity relationship (QSAR) studies and reproducible biochemical assays.

Quality control Chemical procurement Reproducible research

Stability Profile and Storage Conditions Differentiate 4-(Aminomethyl)pyridin-2-amine from Liquid Aminopyridines

4-(Aminomethyl)pyridin-2-amine is a solid with a melting point of 290-292 °C (decomposition) and is recommended for storage under inert gas (nitrogen or argon) at 2–8 °C . In contrast, 4-(aminomethyl)pyridine is a liquid at room temperature (melting point −8 °C) . The solid-state nature of the target compound simplifies handling, weighing, and long-term storage compared to its liquid analog, which may require additional precautions to prevent evaporation or oxidation. For compound management facilities and automated liquid handling systems, solid compounds are generally preferred due to lower volatility and easier aliquoting.

Compound management Long-term storage Chemical stability

Optimal Scientific and Industrial Applications for 4-(Aminomethyl)pyridin-2-amine (CAS 199296-51-0) Based on Quantitative Differentiation


Fragment-Based and Structure-Guided Antimalarial Drug Discovery

Researchers targeting Plasmodium falciparum CTP:phosphocholine cytidylyltransferase (PfCCT) can leverage the high-resolution (1.80 Å) co-crystal structure of 4-(Aminomethyl)pyridin-2-amine (PDB 7Q9W) as a starting point for fragment elaboration or scaffold hopping [1]. The well-defined binding mode, combined with the compound's favorable predicted aqueous solubility (≥45.5 mg/mL), facilitates soaking experiments and biophysical validation. This scenario is not applicable to simple aminomethylpyridine analogs that lack a validated structural template for this antimalarial target.

Development of CYP-Sparing Tool Compounds for In Vitro Pharmacology

In studies where modulation of cytochrome P450 activity is undesired (e.g., assessing the intrinsic pharmacology of a co-administered drug candidate), 4-(Aminomethyl)pyridin-2-amine may serve as a control or tool compound with a predicted clean CYP inhibition profile [1]. Its predicted non-inhibitor status across major CYP isoforms (1A2, 2C19, 2C9, 2D6, 3A4) reduces the risk of confounding drug-drug interaction signals, making it a more suitable choice than the 3-amino isomer, which is known to potently inhibit DPP-4 and may carry metabolic liabilities.

Synthesis of Heterobifunctional Linkers and Chelating Ligands

The presence of two primary amine groups in a defined 2,4-relationship on the pyridine ring makes 4-(Aminomethyl)pyridin-2-amine a versatile building block for constructing heterobifunctional crosslinkers, PROTACs, or metal-chelating ligands [1]. Its solid-state form and ≥95% purity with multi-method analytical characterization ensure stoichiometric accuracy in coupling reactions. Liquid analogs such as 4-(aminomethyl)pyridine are less convenient to handle and may introduce impurities that compromise conjugation efficiency.

High-Throughput Screening Library Enrichment and Compound Management

Compound management facilities and screening centers can prioritize 4-(Aminomethyl)pyridin-2-amine for library inclusion due to its solid physical state, defined long-term storage conditions (2-8 °C under inert gas), and availability with batch-specific purity certificates [1]. These attributes minimize degradation, simplify automated liquid handling, and support the generation of robust, reproducible screening data. Liquid aminopyridine analogs require more stringent storage and handling protocols, increasing operational overhead.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Aminomethyl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.